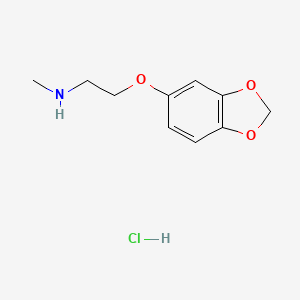![molecular formula C9H20O3 B14251732 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL CAS No. 185627-94-5](/img/structure/B14251732.png)
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is an organic compound with the molecular formula C9H20O3. It is a colorless liquid known for its low volatility and hydrophilic properties. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL typically involves the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and supply for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into different alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its chemical structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
- 1-(1-methyl-2-propoxyethoxy)2-propanol
- 1-METHOXY-3-PHENYLAMINO-PROPAN-2-OL
Uniqueness
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its low volatility and hydrophilic nature make it particularly useful in applications where these characteristics are desired.
Propiedades
Número CAS |
185627-94-5 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-(1-propoxypropan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-3-6-11-8-9(2)12-7-4-5-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
HUFFQTVPZWLSAE-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(C)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
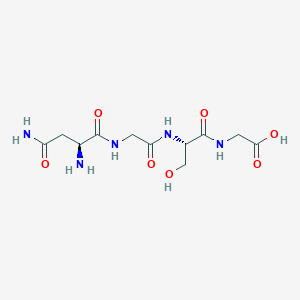
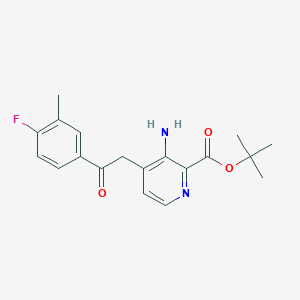
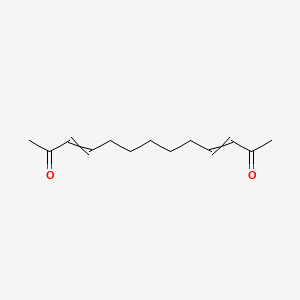
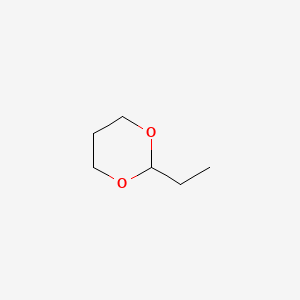
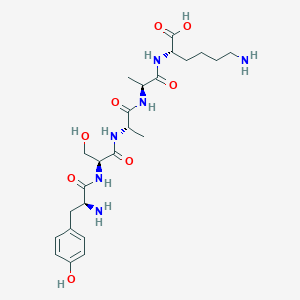
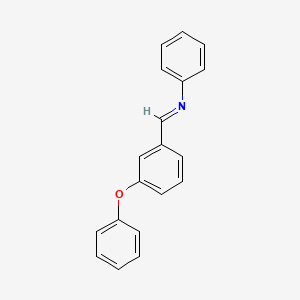
![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
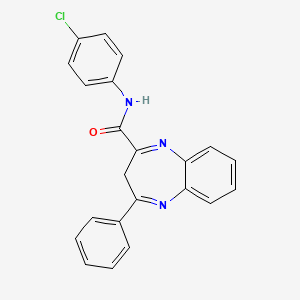
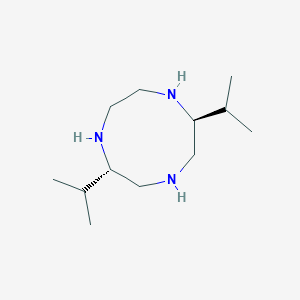

![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)

